DL-3-(4-Biphenyl)alanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

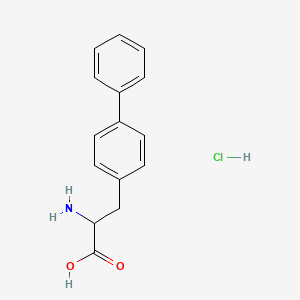

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457349 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-23-7 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: DL-3-(4-Biphenyl)alanine Hydrochloride

Advanced Peptidomimetic Design & Synthetic Applications

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (also known as 4-phenyl-phenylalanine) is a non-canonical amino acid of significant interest in medicinal chemistry and structural biology. Characterized by a bulky, lipophilic biphenyl side chain, it serves as a critical pharmacophore in the design of protease inhibitors, GPCR ligands, and antimicrobial peptides. Its structural rigidity and extended pi-system allow it to probe deep hydrophobic pockets in enzymes such as Neutral Endopeptidase (NEP) and HIV protease, often replacing Phenylalanine or Tyrosine to enhance binding affinity and metabolic stability.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is the hydrochloride salt of the racemic mixture of 3-(4-biphenylyl)alanine. It functions as a "super-phenylalanine," offering greater steric bulk and hydrophobicity while retaining the alpha-amino acid backbone essential for peptide bond formation.

Chemical Structure & Pharmacophore Features:

Figure 1: Pharmacophore decomposition of DL-3-(4-Biphenyl)alanine showing the extended hydrophobic reach provided by the biphenyl system.

Key Physicochemical Data[1]

| Property | Specification |

| IUPAC Name | 2-Amino-3-(4-phenylphenyl)propanoic acid hydrochloride |

| CAS Number | 63024-23-7 (DL-HCl salt); 199110-64-0 (Fmoc-L-isomer) |

| Molecular Formula | C₁₅H₁₅NO₂[1] · HCl |

| Molecular Weight | 277.75 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, Methanol, dilute Acid/Base; Poorly soluble in Water |

| pKa Values | ~2.2 (COOH), ~9.1 (NH₂) |

| Melting Point | >270°C (decomposition) |

Part 2: Synthetic Utility & Methodology

The synthesis of this compound typically follows the classical Erlenmeyer-Plöchl Azlactone Synthesis , which is robust for generating racemic amino acids. For asymmetric applications (L- or D- isomers), Suzuki-Miyaura cross-coupling on protected 4-iodo-phenylalanine is the industry standard.

Protocol A: Racemic Synthesis via Erlenmeyer Azlactone

This method is preferred for generating the DL-hydrochloride salt in bulk from inexpensive starting materials.

Reagents:

-

4-Phenylbenzaldehyde

-

N-Acetylglycine (Hippuric acid derivative)

-

Acetic Anhydride (

) -

Sodium Acetate (anhydrous)

-

Hydroiodic acid (HI) / Red Phosphorus (for reduction) or H₂/Pd-C

Workflow Diagram:

Figure 2: Step-wise synthesis of racemic biphenylalanine via the Erlenmeyer-Plöchl route.

Step-by-Step Protocol:

-

Condensation: Reflux 4-phenylbenzaldehyde (1 eq) with N-acetylglycine (1 eq) and anhydrous sodium acetate (0.8 eq) in acetic anhydride for 2-4 hours. The mixture will solidify upon cooling.

-

Isolation: Wash the resulting yellow crystals (azlactone) with cold water and recrystallize from ethanol.

-

Hydrolysis & Reduction: Suspend the azlactone in water/acetone. Hydrolyze the ring using dilute NaOH to form the acyl-aminoacrylic acid.

-

Hydrogenation: Perform catalytic hydrogenation (Pd/C, 50 psi H₂) in acetic acid/HCl to reduce the double bond and remove the acetyl group, or use HI/Red Phosphorus reflux for simultaneous reduction and deprotection.

-

Salt Formation: Evaporate solvent and treat the residue with concentrated HCl to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.

Part 3: Structural Biology & Pharmacophore Applications[5]

The biphenyl moiety is a privileged scaffold in drug discovery. Its primary utility lies in its ability to occupy large, hydrophobic S1 or S1' pockets in proteases and receptors.

1. Neutral Endopeptidase (NEP) Inhibition

Inhibitors of NEP (e.g., Sacubitril) prevent the degradation of natriuretic peptides. The biphenyl side chain mimics the hydrophobic residues of natural substrates but with higher affinity due to the extended aromatic system.

-

Mechanism: The biphenyl group displaces water molecules from the enzyme's hydrophobic pocket, providing an entropy-driven binding advantage.

-

Relevance: The "biphenyl-methyl" motif is a direct analogue of the side chain found in DL-3-(4-Biphenyl)alanine.

2. GLP-1 Receptor Agonists

Research by Bristol-Myers Squibb and others has utilized biphenylalanine (Bip) to optimize Glucagon-Like Peptide-1 (GLP-1) analogs.

-

Modification: Replacing native Phenylalanine or Tyrosine residues with Bip.

-

Outcome: The bulky side chain protects the peptide backbone from enzymatic proteolysis (increasing half-life) and enhances receptor binding through additional pi-pi interactions with transmembrane residues.

3. HIV Protease Inhibitors

Early generation HIV protease inhibitors utilized bulky hydrophobic groups to fit the C2-symmetric active site. Biphenylalanine derivatives serve as excellent P1/P1' ligands, filling the hydrophobic tunnel more effectively than benzyl groups.

Part 4: Handling, Safety, & Storage

Safety Profile (GHS Classification):

-

Signal Word: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

Storage & Stability:

-

Hygroscopy: The hydrochloride salt can be hygroscopic. Store in a desiccator.

-

Temperature: Store at +2°C to +8°C (refrigerated) for long-term stability.

-

Shelf Life: >2 years if kept dry and away from light.

References

-

PubChem. Compound Summary: Fmoc-L-4,4'-biphenylalanine (CAS 199110-64-0). [Link]

-

Journal of Medicinal Chemistry. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. (2008).[2][3] [Link]

-

Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[4] [Link]

Sources

DL-3-(4-Biphenyl)alanine hydrochloride chemical properties

Executive Summary & Chemical Identity

DL-3-(4-Biphenyl)alanine hydrochloride is a non-canonical amino acid analogue of phenylalanine, characterized by the extension of the aromatic side chain with a second phenyl ring at the para position. This modification significantly enhances the hydrophobicity and steric volume of the residue, making it a critical tool in medicinal chemistry for probing hydrophobic pockets in receptor binding sites (e.g., GPCRs, NEP inhibitors) and stabilizing peptide secondary structures via

While the L-enantiomer is frequently employed in final drug candidates (e.g., NEP inhibitors like Sacubitril precursors), the DL-racemic mixture serves as a cost-effective scaffold for early-stage Structure-Activity Relationship (SAR) screening and as a starting material for enzymatic resolution.

Chemical Identity Table[1]

| Property | Detail |

| Chemical Name | DL-2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid hydrochloride |

| Common Abbreviations | Bip, 4-Ph-Phe, DL-Biphenylalanine |

| Molecular Formula | |

| Molecular Weight | 277.75 g/mol (Salt); 241.29 g/mol (Free Base) |

| CAS Number (L-isomer) | 155760-02-4 (Free base reference) |

| CAS Number (Fmoc-L) | 199110-64-0 (Solid phase synthesis reference) |

| Solubility | Soluble in DMSO, Methanol/Water (warm); Limited in pure water |

| pKa (Predicted) |

Physicochemical Profile & Structural Analysis[1][4][5]

Hydrophobicity & Steric Bulk

The biphenyl side chain introduces a rigid, linear extension compared to the benzyl group of phenylalanine.

-

Steric Volume: The biphenyl group requires a deep hydrophobic pocket. If a receptor site is shallow, replacing Phe with Bip will abolish binding (steric clash). Conversely, if the pocket is deep, Bip can increase potency by 10–100 fold via extensive van der Waals contacts.

-

-Stacking Potential: The extended conjugated system allows for stronger edge-to-face or face-to-face

Solubility Challenges

The biphenyl moiety renders the molecule significantly more hydrophobic than natural amino acids.

-

Free Base: Poorly soluble in water at neutral pH.

-

Hydrochloride Salt: Improved solubility in aqueous acidic buffers, but may precipitate at physiological pH (7.4) if the concentration exceeds millimolar ranges.

-

Solvent Recommendation: For stock solutions, use DMSO or DMF . When diluting into aqueous assay buffers, ensure the final organic solvent concentration is <1% to avoid protein denaturation, while monitoring for microprecipitation.

Synthesis & Production: The Erlenmeyer-Plöchl Route

For the production of the racemic DL-3-(4-Biphenyl)alanine, the Erlenmeyer azlactone synthesis is the industry-standard robust protocol. This method avoids expensive chiral catalysts and utilizes readily available 4-phenylbenzaldehyde.

Synthesis Workflow (Graphviz)

Detailed Protocol (Laboratory Scale)

-

Azlactone Formation:

-

Combine 4-phenylbenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.8 eq) in acetic anhydride.

-

Reflux for 2–4 hours. The mixture will solidify upon cooling.

-

Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the yellow azlactone crystals.

-

-

Hydrolysis & Reduction:

-

Hydrolyze the azlactone ring using aqueous acetone/alkali to yield the

-acetamidocinnamic acid derivative. -

Reduction: Perform catalytic hydrogenation (

, Pd/C) in acetic acid to reduce the double bond. -

Note: High pressure (50 psi) may be required due to the steric bulk of the biphenyl group.

-

-

Deprotection:

-

Reflux the acetylated intermediate in 6M HCl for 12 hours to remove the acetyl group.

-

Evaporate to dryness and recrystallize from water/ethanol to isolate the This compound salt.

-

Applications in Drug Discovery[6][7]

Peptide Stapling & Peptidomimetics

Biphenylalanine is frequently used in GLP-1 analogues and antimicrobial peptides to increase serum half-life. The hydrophobic bulk promotes binding to serum albumin (reversible binding), which protects the peptide from rapid renal clearance and enzymatic degradation.

NEP Inhibition (Neprilysin)

In the development of heart failure drugs (e.g., Sacubitril/Valsartan class), the biphenylalanine scaffold fits into the hydrophobic S1' subsite of the Neprilysin enzyme. The specific interaction involves a "lock-and-key" fit that excludes water and enhances binding affinity significantly compared to a simple phenylalanine.

Structure-Activity Relationship (SAR) Probe

When optimizing a hit compound containing a phenylalanine residue:

-

Replace Phe with Bip: If potency increases, the pocket is deep and hydrophobic.

-

Replace Phe with 1-Naphthylalanine: If Bip loses activity but Naphthylalanine retains it, the pocket is wide but not deep (Bip is too long).

Experimental Protocols: Peptide Coupling

Coupling 4-biphenylalanine in Solid Phase Peptide Synthesis (SPPS) can be challenging due to steric hindrance. Standard protocols often result in incomplete coupling (deletion sequences).

Optimization Decision Tree (Graphviz)

Recommended Coupling Conditions

-

Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU. The pyridine nitrogen in HATU provides a "neighboring group effect" that accelerates the reaction rate for sterically hindered amino acids.

-

Base: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIEA to minimize racemization during the slower activation step.

-

Solvent: DMF is standard. If solubility is an issue, add 10-20% DMSO or NMP.

Handling, Stability & Safety

Storage[4][8]

-

Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at -20°C .

-

Stability: Stable for >2 years if kept dry. Aqueous solutions should be prepared fresh or frozen at -80°C (avoid repeated freeze-thaw cycles).

Safety Profile

-

Hazards: While not classified as a highly toxic substance, it should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).[1]

-

Inhalation: Avoid dust generation.[2][1][3] The biphenyl moiety is biologically active and structural analogues are investigated for biological effects; therefore, treat as a potential bioactive agent.

-

Disposal: Incineration is required due to the stable aromatic biphenyl system.

References

-

PubChem. (2025).[4] Biphenylalanine - Compound Summary. National Library of Medicine. [Link]

-

Beilstein J. Org. Chem. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

-

Frontiers in Bioengineering. (2024). Efficient biosynthesis of D/L-alanine and derivatives. [Link]

Sources

An In-depth Technical Guide to DL-3-(4-Biphenyl)alanine Hydrochloride

This technical guide provides a comprehensive overview of DL-3-(4-Biphenyl)alanine hydrochloride, a non-proteinogenic amino acid of significant interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, analytical characterization, and applications, offering field-proven insights and detailed protocols.

Chemical Identity and Nomenclature

DL-3-(4-Biphenyl)alanine, also known as DL-4-phenyl-phenylalanine, is a racemic mixture of the D- and L-enantiomers of an alanine derivative containing a biphenyl moiety. While a specific CAS number for the hydrochloride salt of the racemic mixture is not readily found in major chemical databases, the CAS number for the L-enantiomer is 155760-02-4 [1]. The Fmoc-protected L-form is registered under CAS number 199110-64-0 [2]. For the purpose of this guide, we will focus on the properties and synthesis of the racemic free base and the general procedure for its conversion to the hydrochloride salt.

The structure of DL-3-(4-Biphenyl)alanine combines the core of alanine with a bulky, hydrophobic biphenyl group, which imparts unique conformational properties and potential for π-π stacking interactions, making it a valuable building block in peptide and small molecule design.

Structural Representation

Caption: Chemical structure of 3-(4-Biphenyl)alanine.

Synthesis and Preparation

The synthesis of DL-3-(4-Biphenyl)alanine can be approached through several established methods for non-natural amino acid synthesis. A common strategy involves the modification of a suitable starting material to introduce the biphenyl moiety. The subsequent conversion to the hydrochloride salt is a standard procedure for amino acids.

Synthesis of DL-3-(4-Biphenyl)alanine

A plausible synthetic route starts from 4-bromobenzaldehyde, which can be converted to 4-biphenylcarboxaldehyde via a Suzuki coupling. The resulting aldehyde can then be used in a Strecker synthesis or an Erlenmeyer-Plöchl reaction to generate the racemic amino acid.

Conceptual Workflow for Synthesis:

Sources

A Comprehensive Technical Guide to DL-3-(4-Biphenyl)alanine Hydrochloride for Advanced Research and Drug Development

Abstract

DL-3-(4-Biphenyl)alanine hydrochloride is a non-canonical amino acid that serves as a critical building block in medicinal chemistry and drug discovery. Its distinctive structure, which incorporates a biphenyl moiety onto an alanine framework, confers unique steric and electronic properties, making it an invaluable tool for modulating peptide and small-molecule interactions with biological targets. This guide provides an in-depth technical overview of its molecular structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it explores its applications in the design of novel therapeutics, offering detailed protocols and expert insights for researchers, chemists, and drug development professionals.

Introduction: The Role of Aryl-Substituted Amino Acids in Modern Drug Design

The strategic incorporation of unnatural amino acids is a cornerstone of modern therapeutic design, enabling the creation of molecules with enhanced potency, selectivity, and metabolic stability. Aryl-substituted alanines, such as DL-3-(4-Biphenyl)alanine, are particularly significant. The extended aromatic system of the biphenyl group can participate in enhanced hydrophobic and π-π stacking interactions within protein binding sites, often inaccessible to natural amino acids. This modification can lead to improved biological activity and pharmacokinetic profiles. This document serves as a comprehensive resource for the effective utilization of this versatile compound in a research and development context.

Molecular Structure and Physicochemical Properties

A fundamental grasp of the molecule's architecture and chemical behavior is essential for its successful application in experimental design.

Chemical Structure

The molecule consists of a central alanine scaffold with a 4-biphenyl group attached at the β-carbon. The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility by protonating the primary amine.

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

The key physicochemical properties are crucial for designing experiments, formulating solutions, and developing analytical methods.

Table 1: Physicochemical Properties of DL-3-(4-Biphenyl)alanine

| Property | Value | Source |

| Molecular Formula (Base) | C15H15NO2 | Inferred from protected form[1][2] |

| Molecular Weight (Base) | 241.29 g/mol | Inferred from protected form[1][2] |

| Molecular Formula (HCl Salt) | C15H16ClNO2 | Calculated |

| Molecular Weight (HCl Salt) | 277.75 g/mol | Calculated |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water, methanol | General knowledge of HCl salts |

| IUPAC Name (Base) | (2RS)-2-amino-3-([1,1'-biphenyl]-4-yl)propanoic acid | Adapted from L-form[1][3] |

Synthesis and Purification

The synthesis of racemic arylalanines is well-established in organic chemistry. A common and effective method involves the alkylation of a glycine equivalent, followed by hydrolysis.

Retrosynthetic Analysis

A practical retrosynthetic approach breaks down the target molecule into readily available starting materials.

Diagram 2: Retrosynthetic Pathway for DL-3-(4-Biphenyl)alanine

Caption: Retrosynthesis via malonic ester synthesis pathway.

Step-by-Step Synthesis Protocol

Disclaimer: This protocol involves hazardous chemicals and must be performed by a qualified chemist in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

4-(Chloromethyl)biphenyl

-

Ethanol (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Standard organic synthesis glassware

Procedure:

-

Deprotonation:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethyl acetamidomalonate in anhydrous ethanol.

-

Cool the solution in an ice bath and add sodium ethoxide portion-wise to generate the enolate. Stir for 30 minutes. The causality here is that the ethoxide is a strong enough base to deprotonate the acidic α-carbon of the malonic ester, creating a potent nucleophile.

-

-

Alkylation:

-

Dissolve 4-(chloromethyl)biphenyl in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. This is a classic Sₙ2 reaction where the enolate displaces the chloride.

-

-

Hydrolysis and Decarboxylation:

-

After cooling, remove the ethanol under reduced pressure.

-

Add concentrated hydrochloric acid to the residue. This step is multifunctional: it protonates any remaining base, hydrolyzes both the esters and the amide to the free carboxylic acids and amine, and provides the acidic medium for decarboxylation.

-

Heat the mixture to a strong reflux for 12-18 hours. This harsh condition drives the decarboxylation of the resulting malonic acid intermediate to yield the final amino acid.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath. The product, this compound, should precipitate as a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the crude product with cold diethyl ether to remove non-polar impurities.

-

For higher purity, the product can be recrystallized from a water/ethanol mixture.

-

Diagram 3: Experimental Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization for Quality Assurance

To ensure the structural integrity and purity of the synthesized compound, a combination of spectroscopic and chromatographic methods is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the proton framework. Expected signals include multiplets in the aromatic region (~7.3-7.7 ppm) for the biphenyl protons, a multiplet for the α-proton, and diastereotopic signals for the β-protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Validates the carbon skeleton. Distinct signals are expected for the carboxyl carbon (~170-175 ppm), the aromatic carbons (~125-145 ppm), and the aliphatic α- and β-carbons.

-

Mass Spectrometry (MS): Determines the molecular weight. Using electrospray ionization (ESI-MS), the expected molecular ion for the free base ([M+H]⁺) would be observed at m/z 242.12.

-

High-Performance Liquid Chromatography (HPLC): Assesses purity. A reversed-phase C18 column with a gradient of water and acetonitrile (containing 0.1% TFA) is a standard method. Purity is determined by integrating the area of the product peak relative to all other peaks.

Applications in Research and Drug Discovery

The biphenylalanine scaffold is a powerful tool for probing and modulating biological systems.

Peptide and Peptidomimetic Synthesis

Incorporation of DL-3-(4-Biphenyl)alanine into a peptide sequence can:

-

Enhance Binding Affinity: The large, hydrophobic surface area of the biphenyl group can form extensive van der Waals and π-stacking interactions with receptor pockets.

-

Increase Proteolytic Resistance: The non-natural side chain can sterically hinder the approach of proteases, thereby extending the biological half-life of the peptide.[4]

-

Induce or Stabilize Secondary Structures: The bulky side chain can act as a conformational constraint, influencing the peptide's folding into specific secondary structures like β-turns or helices.

Small-Molecule Library Development

As a chiral building block, it serves as a starting point for synthesizing libraries of novel small molecules. The biphenyl moiety can be further functionalized to explore structure-activity relationships (SAR) in drug discovery campaigns.

Probing Protein-Protein Interactions (PPIs)

The biphenyl group can mimic the side chains of key hydrophobic residues like phenylalanine or tryptophan at the interface of PPIs. Its use in designing inhibitors is a growing field of research.

Diagram 4: Logical Flow of Application in Drug Discovery

Caption: The role of the compound in different drug discovery strategies.

Safe Handling and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure user safety.

-

Safety: Always handle the compound in a well-ventilated fume hood.[5] Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat.[6] Avoid creating dust and prevent contact with skin and eyes. In case of exposure, wash the affected area thoroughly with water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] The compound is hygroscopic and may be light-sensitive. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[7]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of novel bioactive molecules. Its unique structure provides a platform for enhancing molecular recognition and improving pharmacokinetic properties. This guide has provided a comprehensive framework covering its synthesis, characterization, and application, empowering scientists to leverage its full potential in their research and drug development programs.

References

-

Abdel-Aal, M. A., & El-Sayed, W. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1084–1117. [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-L-4,4'-biphenylalanine. PubChem Compound Database. Retrieved from [Link]

- Paul, A., Roske, E., Siegel, H., & Tonne, P. (1990). U.S. Patent No. 4,962,231. U.S.

-

Carl ROTH. (n.d.). DL-Alanine - Safety Data Sheet. Retrieved from [Link]

-

Fan, Y., et al. (2021). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 9, 707641. [Link]

Sources

- 1. Fmoc-L-4,4'-biphenylalanine | C30H25NO4 | CID 2761797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(4-Biphenylyl)-N-Fmoc-D-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-(4-Biphenylyl)-N-Fmoc-L-alanine, 95% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Synthesis and Purification of DL-3-(4-Biphenyl)alanine Hydrochloride

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (Bip-OH·HCl) is a non-canonical, hydrophobic amino acid structurally analogous to phenylalanine. It serves as a critical building block in the design of peptidomimetics, particularly for increasing the lipophilicity and receptor affinity of therapeutic peptides such as GLP-1 analogs and neutral endopeptidase (NEP) inhibitors.

This guide details the synthesis of the racemic (DL) form via the Erlenmeyer-Plöchl Azlactone method. This route is selected for its robustness, cost-effectiveness, and scalability compared to asymmetric Suzuki-Miyaura coupling, which is typically reserved for enantiopure synthesis.

Part 1: Retrosynthetic Analysis & Strategy

To synthesize this compound, we employ a convergent strategy. The biphenyl core is introduced early via an aldehyde, which is condensed with a glycine equivalent.

The Logic of the Erlenmeyer-Plöchl Route

-

Thermodynamic Control: The formation of the azlactone (oxazolone) is driven by the thermodynamic stability of the conjugated system formed between the aldehyde and the glycine enolate.

-

Atom Economy: This route utilizes readily available 4-biphenylcarboxaldehyde and N-acetylglycine, minimizing waste compared to cross-coupling reactions that require expensive palladium catalysts and boronic acids.

-

Salt Formation: The final hydrolysis step using hydrochloric acid naturally yields the target hydrochloride salt, streamlining the workflow.

Reaction Pathway Diagram

Figure 1: Step-wise transformation from precursors to the final hydrochloride salt.

Part 2: Detailed Experimental Protocol

Phase 1: Azlactone Formation

Objective: Condense 4-biphenylcarboxaldehyde with N-acetylglycine to form 4-(4-biphenylmethylene)-2-methyl-5-oxazolone.

Reagents:

-

4-Biphenylcarboxaldehyde (1.0 eq)

-

N-Acetylglycine (1.0 eq)

-

Anhydrous Sodium Acetate (0.6 eq)

-

Acetic Anhydride (3.0 eq)

Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine the aldehyde, N-acetylglycine, and sodium acetate.

-

Solvation: Add acetic anhydride. The mixture may initially be a slurry.

-

Reaction: Heat the mixture on a steam bath or oil bath at 100–110°C for 2 hours.

-

Self-Validating Indicator: The reaction mixture will transition from a suspension to a clear solution, then rapidly deposit a yellow/orange crystalline precipitate (the azlactone). This solidification indicates successful condensation.

-

-

Quenching: Cool the mixture to room temperature. Add cold water (approx. 4x reaction volume) to decompose excess acetic anhydride. Break up the solid mass with a glass rod.

-

Isolation: Filter the yellow solid. Wash thoroughly with cold water and then cold methanol to remove unreacted aldehyde.

-

Yield Check: The crude azlactone melting point should be determined (Expected: 165–170°C).

Phase 2: Hydrolysis & Reduction (The "Safe" Route)

Note: While HI/Red Phosphorus is the classic "one-pot" reduction method, it is hazardous. This guide utilizes a catalytic hydrogenation approach for higher purity and safety.

Step A: Ring Opening

-

Suspend the azlactone in a mixture of acetone and water (3:1).

-

Reflux for 4 hours. The solid will dissolve as the ring opens to form the α-acetamidocinnamic acid derivative .

-

Evaporate the acetone. The product will precipitate. Filter and dry.

Step B: Catalytic Hydrogenation

-

Dissolve the α-acetamidocinnamic acid derivative in glacial acetic acid or methanol.

-

Add 10% Pd/C catalyst (5 wt% loading).

-

Hydrogenate at 40–50 psi (3–4 bar) in a Parr shaker for 6 hours at room temperature.

-

Self-Validating Indicator: Monitor H₂ uptake. Cessation of pressure drop indicates reaction completion.

-

-

Filter through Celite to remove the catalyst. Evaporate the solvent to yield N-acetyl-3-(4-biphenyl)alanine .

Phase 3: Final Hydrolysis to Hydrochloride Salt

Objective: Remove the N-acetyl group and form the HCl salt.

Protocol:

-

Suspend the N-acetyl intermediate in 6N Hydrochloric Acid (10 mL per gram of starting material).

-

Reflux the mixture for 4–6 hours.

-

Observation: The mixture will eventually become clear as the free amino acid salt forms and dissolves.

-

-

Isolation: Evaporate the solution to dryness under reduced pressure. A white to off-white solid residue will remain.

-

Purification: Recrystallize the residue from a mixture of Ethanol and Diethyl Ether (or Ethanol/Conc. HCl).

-

Dissolve in minimum hot ethanol.

-

Add ether dropwise until turbidity appears.

-

Cool at 4°C overnight.

-

Part 3: Purification & Characterization Data

Process Workflow Diagram

Figure 2: Operational workflow for isolation and purification.

Analytical Specifications

To validate the integrity of the synthesized compound, compare against the following standard data:

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Yellowing indicates incomplete hydrolysis or oxidation. |

| Melting Point | 270–275°C (Decomposes) | High MP is characteristic of amino acid salts. |

| Solubility | Soluble in Water, Ethanol | Insoluble in Ether, Chloroform. |

| 1H NMR (D₂O) | δ 7.3–7.7 (m, 9H, Biphenyl)δ 4.3 (t, 1H, α-CH)δ 3.2 (d, 2H, β-CH2) | Distinct biphenyl multiplet is the key identifier. |

| Mass Spec (ESI) | [M+H]+ = 242.1 | Calculated for Free Base (C15H15NO2). |

Part 4: Troubleshooting & Self-Validation

Issue: Low Yield in Azlactone Step

-

Cause: Old acetic anhydride (hydrolyzed to acetic acid).

-

Fix: Distill acetic anhydride before use. Ensure sodium acetate is fused (anhydrous).

Issue: Incomplete Hydrogenation

-

Indicator: NMR shows vinylic proton signal around δ 7.0–7.2 (obscured by aromatic region but integration will be too high).

-

Fix: Refresh Pd/C catalyst. Sulfur from the starting aldehyde synthesis (if thiols were used) can poison the catalyst.

Issue: Product is Sticky/Hygroscopic

-

Cause: Excess HCl trapped in the lattice.

-

Fix: Dry the salt in a vacuum desiccator over KOH pellets or P₂O₅ for 24 hours.

References

-

Erlenmeyer, E. (1893). Über die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd. Annalen der Chemie, 275, 1.

-

Gong, H., et al. (2004). Synthesis of Fmoc-Protected Arylphenylalanines via Cross-Coupling Reactions. Synlett, 2004(2), 263-267.

-

Ksander, G. M., et al. (1995). Dicarboxylic acid dipeptide neutral endopeptidase inhibitors. Journal of Medicinal Chemistry, 38(10), 1689–1700.

-

Sigma-Aldrich. (n.d.). 3-(4-Biphenyl)alanine Product Specification.

Technical Guide: Solubility Profiling & Handling of DL-3-(4-Biphenyl)alanine Hydrochloride

[1][2]

Executive Summary

DL-3-(4-Biphenyl)alanine hydrochloride (often abbreviated as Bip or Bph ) is a non-canonical amino acid characterized by a massive hydrophobic biphenyl side chain.[1][2] While the hydrochloride salt form confers improved solubility over the zwitterionic free base, the molecule exhibits a complex "push-pull" physicochemical behavior.[1] The ionic head group seeks aqueous solvation, while the aromatic tail drives aggregation and precipitation in polar protic solvents.

This guide provides a structural analysis of its solubility landscape, defining optimal solvent systems for peptide synthesis (SPPS) and biological assays.[1][2] It includes a self-validating protocol for determining saturation limits, ensuring reproducibility in drug development workflows.[1][2]

Part 1: Physicochemical Profile & Solubility Mechanism[2]

To master the handling of DL-3-(4-Biphenyl)alanine HCl, one must understand the competition between its lattice energy and solvation energy.[1][2]

The Structural "Push-Pull"

The molecule consists of two distinct domains with opposing solvent affinities:[1][2]

-

The Hydrophilic Head: The

-ammonium ( -

The Hydrophobic Tail: The biphenyl group is rigid, planar, and highly lipophilic. It induces strong

stacking interactions, which resists dissolution in water and promotes aggregation.[1][2]

The "Salting-In" vs. "Salting-Out" Effect

Unlike standard amino acids (e.g., Alanine), Biphenylalanine does not dissolve freely in neutral water.[1][2]

-

Acidic pH Requirement: In water, the HCl salt initially dissolves. However, if the pH approaches the isoelectric point (pI ~5.5-6.0), the molecule deprotonates to the zwitterion.[1] Due to the biphenyl group, the zwitterion is water-insoluble and will precipitate immediately.[1]

-

Operational Rule: Aqueous solutions must be maintained at pH < 2 or pH > 10 to maintain solubility.

Figure 1: Solvation mechanism showing the critical dependence on pH and solvent polarity.[1][2]

Part 2: Solubility Landscape (Data & Recommendations)

The following data categorizes solvent compatibility based on empirical observations of hydrophobic amino acid salts.

Solvent Compatibility Table[1][2]

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | High (>100 mg/mL) | Preferred solvent. Ideal for stock solutions.[1][2] Freezing point is 19°C; keep warm to avoid crystal crashing.[1][2] |

| DMF (Dimethylformamide) | High (>80 mg/mL) | Standard for SPPS (Solid Phase Peptide Synthesis).[1][2] | |

| NMP (N-Methyl-2-pyrrolidone) | High | Excellent alternative to DMF for peptide coupling.[1][2] | |

| Polar Protic | Methanol | Moderate | Good for transfers/dilutions.[1][2] Evaporates easily. |

| Ethanol | Low-Moderate | Significantly lower solubility than methanol.[1][2] | |

| Water | pH Dependent | Unstable at neutral pH. Soluble in 0.1M HCl or 10% Acetic Acid.[1][2] | |

| Non-Polar | Diethyl Ether | Insoluble | Used as an anti-solvent to precipitate the product during purification.[2] |

| Hexane / Heptane | Insoluble | Used for washing contaminants.[1][2] |

Critical Handling Nuances

-

Hygroscopicity: The HCl salt is hygroscopic.[1] Absorption of atmospheric moisture can lead to a sticky gum that is difficult to weigh.[1][2] Store in a desiccator at -20°C.

-

Stock Solutions: Always prepare stock solutions in 100% DMSO or DMF .[1][2] Dilute into aqueous buffers only at the moment of use, ensuring the final concentration is below the aggregation threshold (typically < 1 mM for aqueous buffers).

Part 3: Experimental Protocol (Self-Validating System)

Since batch-to-batch variations (particle size, polymorphs) affect dissolution rates, researchers should not rely on literature values alone.[1][2] Use this protocol to determine the Saturation Solubility (

The "Shake-Flask" Saturation Protocol

This method uses UV-Vis spectroscopy for quantification, leveraging the strong UV absorbance of the biphenyl chromophore (

Reagents:

-

DL-3-(4-Biphenyl)alanine HCl (Test Sample)

-

Solvent of choice (e.g., PBS pH 7.4, 0.1M HCl, DMSO)[2]

-

Syringe filters (0.22

m PTFE for organics, PES for aqueous)[1][2]

Workflow:

Figure 2: Step-by-step workflow for determining saturation solubility.

Validation Steps (Quality Control)

-

Check for Gelation: If the solution turns viscous or gel-like (common with biphenyl derivatives in water), the result is invalid.[1] You are measuring a hydrogel, not true solubility.

-

pH Drift: Measure the pH of the aqueous supernatant after 24 hours. The HCl salt will lower the pH.[1] If the pH is not controlled, the solubility value is meaningless. Recommendation: Use strong buffers (100 mM phosphate) if testing neutral solubility.[1][2]

Part 4: Applications in Drug Development[2][3]

Solid Phase Peptide Synthesis (SPPS)

In SPPS, Biphenylalanine is used to increase the lipophilicity of peptide drugs, improving membrane permeability.

-

Coupling Solvent: Use DMF or NMP .[1][2] Do not use DCM (Dichloromethane) alone, as solubility may be insufficient for effective coupling (0.1 M concentration is standard).[1][2]

-

Aggregation: The biphenyl group promotes

-sheet formation (aggregation) on the resin.[1][2]

Structural Biology

The biphenyl group acts as a rigid structural probe.[1]

-

Fluorescence: The biphenyl moiety has intrinsic fluorescence.[1] When dissolving for spectroscopic studies, ensure the solvent (e.g., DMSO) is spectroscopic grade to avoid background noise.

References

-

PubChem. (2024).[1][2] Compound Summary: Biphenylalanine Derivatives.[1][2][3] National Library of Medicine.[1][2] [Link]

-

Jouyban, A. (2019).[1][2] Handbook of Solubility Data for Pharmaceuticals.[1][2] CRC Press.[1][2] (General principles of amino acid salt solubility).

-

Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Reference for biphenyl derivative solubility estimation).

Technical Guide: Physical and Chemical Characteristics of L-4,4'-Biphenylalanine

Executive Summary

L-4,4'-Biphenylalanine (Bip) is a non-proteinogenic, aromatic amino acid often categorized as a "super-phenylalanine." Structurally, it consists of an alanine core with a biphenyl side chain attached at the

In drug development, Bip is a strategic tool used to:

-

Amplify Hydrophobicity: Significantly increase the lipophilicity of a peptide sequence to improve membrane permeability.

-

Enhance Metabolic Stability: Provide steric shielding against proteolytic enzymes (e.g., chymotrypsin).

-

Optimize Receptor Binding: Exploit deep hydrophobic pockets and extended

stacking interactions unavailable to canonical Phenylalanine (Phe) or Tryptophan (Trp).

Part 1: Molecular Architecture & Physicochemical Profile

Structural Comparison

Bip differs from Phenylalanine by the addition of a phenyl ring at the para position of the side chain. This extension creates a linear, rigid aromatic system that significantly alters the electronic and steric profile of the residue.

| Property | L-Phenylalanine (Phe) | L-4,4'-Biphenylalanine (Bip) | Impact on Peptide |

| Formula | Increased molecular weight (+76 Da). | ||

| MW ( g/mol ) | 165.19 | 241.29 | Significant mass shift in MS analysis. |

| Side Chain Length | ~5.0 Å (from | ~9.2 Å (from | Deep pocket penetration. |

| Hydrophobicity (LogP) | ~1.38 | ~3.2 - 3.5 (Predicted) | Drastic increase in lipophilicity. |

| Rotatable Bonds | 2 ( | 3 ( | The biphenyl bond adds a specific torsional degree of freedom. |

Electronic & Steric Characteristics

-

The "Swept Volume" Effect: Unlike Naphthylalanine (Nal), which has fused rings, Bip possesses a single bond between the two phenyl rings. This allows for a torsional rotation (

twist angle is energetically favorable to minimize steric clash between ortho-hydrogens). This creates a larger effective "swept volume," allowing Bip to sample conformational space that rigid fused rings cannot. -

-System Extension: The extended conjugated system creates a stronger quadrupole moment, enhancing cation-

Part 2: Synthetic Accessibility & Integration (SPPS)

Core Directive: Integrating Bip into Solid Phase Peptide Synthesis (SPPS) requires deviation from standard automated protocols due to its high hydrophobicity and steric bulk.

Solubility Challenges

Fmoc-Bip-OH is poorly soluble in pure Dichloromethane (DCM) and can precipitate in standard concentrations (0.2 M) in Dimethylformamide (DMF).

-

Protocol Adjustment: Dissolve Fmoc-Bip-OH in N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO (4:1) .

-

Heating: Gentle heating to 40°C may be required to fully solubilize the amino acid prior to activation.

Coupling Protocol (The "Aggressive" Method)

Due to steric hindrance at the

Reagents:

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/DIC due to faster kinetics for sterically hindered amines.

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Workflow:

-

Resin Swelling: DCM (3x), DMF (3x), NMP (2x).

-

Activation: Mix Fmoc-Bip-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in NMP. Pre-activate for 30 seconds only.

-

Coupling 1: Add to resin. Agitate for 60 minutes (vs. standard 20 min).

-

Wash: NMP (3x).

-

Coupling 2: Repeat step 2 & 3 with fresh reagents.

-

Validation: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary). If positive (blue), perform a third coupling at 50°C.

SPPS Visualization

The following diagram illustrates the modified cycle required for Bip integration.

Caption: Modified SPPS workflow for Biphenylalanine, emphasizing solubility management and double-coupling validation.

Part 3: Structural Biology & Pharmacodynamics

Protease Resistance Mechanism

Bip confers stability against chymotrypsin-like proteases. Chymotrypsin cleaves on the C-terminal side of aromatic residues (Phe, Trp, Tyr).

-

The Mechanism: The active site of chymotrypsin has a hydrophobic pocket (S1) designed to fit a single phenyl ring. The distal phenyl ring of Bip creates a steric clash with the floor of the S1 pocket, preventing the peptide backbone from aligning with the catalytic triad (Ser-His-Asp).

-

Result: Peptides containing Bip often exhibit half-lives (

) extended by orders of magnitude compared to their Phe-containing counterparts.

Receptor Interaction Logic

In GPCR ligand design (e.g., GLP-1 analogues), Bip is used to reach "distal" hydrophobic sub-pockets.

-

Anchor Point: The Bip side chain acts as a high-affinity anchor. The first phenyl ring satisfies the primary hydrophobic requirement, while the second ring reaches deeper, displacing water molecules (entropy gain) and engaging in specific

-stacking.

Caption: Schematic of Bip binding mechanism. Ring 2 provides unique access to distal sub-pockets and entropy-driven binding.

Part 4: Analytical Characterization

HPLC/UPLC Behavior

Bip is extremely hydrophobic. In reverse-phase chromatography (RPC):

-

Retention Time: Expect a significant shift to higher organic modifier percentages compared to Phe.

-

Column Choice: If retention is too strong on C18, switch to a C4 or C8 column to prevent irreversible absorption or peak broadening.

-

Gradient: Use a shallower gradient at high Acetonitrile (ACN) concentrations (e.g., 40-90% B over 20 mins).

Mass Spectrometry (MS)

-

Identification: Look for the characteristic mass difference.

-

Phe residue mass: 147.07 Da

-

Bip residue mass: 223.10 Da (

= +76.03 Da).

-

-

Fragmentation: In MS/MS, the immonium ion of Bip appears at m/z 194 , distinct from Phe (m/z 120).

References

-

ChemicalBook. (2025). L-4,4'-Biphenylalanine Chemical Properties and Uses. Retrieved from

-

Chem-Impex International. (2025). Fmoc-p-phenyl-L-phenylalanine Product Data. Retrieved from

-

MedChemExpress. (2025). L-Biphenylalanine Structure and Stability. Retrieved from

-

National Institutes of Health (NIH). (2024). Synthesis and interest in medicinal chemistry of

-phenylalanine derivatives. PMC. Retrieved from -

University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Nowick Laboratory. Retrieved from

Biphenyl-Containing Unnatural Amino Acids: A Technical Guide to Synthesis, Incorporation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unnatural amino acids (UAAs) represent a transformative tool in medicinal chemistry and drug discovery, providing access to novel chemical space beyond the canonical 20 amino acids.[][2][3] This guide focuses on a particularly potent class of UAAs: those containing a biphenyl group. The biphenyl moiety is a privileged scaffold, conferring unique structural and functional properties such as steric bulk, potential for aromatic interactions, and conformational rigidity. When incorporated into peptides, these UAAs can dramatically enhance biological activity, improve proteolytic stability, and enable the targeting of challenging disease pathways, most notably protein-protein interactions (PPIs). This document provides an in-depth exploration of the synthesis of biphenyl-containing UAAs, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a detailed analysis of their biological activities with a focus on PPI modulation.

The Biphenyl Moiety: A Privileged Scaffold for Bioactive Peptides

The strategic incorporation of UAAs into peptide-based drug candidates is a powerful method to enhance their therapeutic properties.[2][4] The biphenyl group, in particular, offers several distinct advantages:

-

Steric Influence and Conformational Rigidity: The bulky, rigid structure of the biphenyl group can enforce specific conformations upon a peptide backbone. This pre-organization can lead to higher binding affinities for biological targets by reducing the entropic penalty of binding.

-

Enhanced Hydrophobic and Aromatic Interactions: The two phenyl rings provide an extended hydrophobic surface capable of engaging in potent π-π stacking and hydrophobic interactions within protein binding pockets, often mimicking key natural residues like phenylalanine or tryptophan but with greater efficacy.

-

Increased Proteolytic Resistance: The steric hindrance provided by the biphenyl side chain can shield adjacent peptide bonds from enzymatic cleavage by proteases, significantly increasing the in vivo half-life of peptide therapeutics.[5][6]

Synthesis of Biphenyl-Containing Unnatural Amino Acids

The creation of biphenyl-containing UAAs, such as (S)-2-amino-3-(biphenyl-4-yl)propanoic acid (Biphenylalanine, Bip), relies on robust and versatile synthetic chemistry. Transition metal-catalyzed cross-coupling reactions are a cornerstone of this process.[]

The Suzuki-Miyaura Cross-Coupling: A Cornerstone Technique

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming the carbon-carbon bond between the two phenyl rings.[7][8][9] This palladium-catalyzed reaction typically involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of Bip, this translates to coupling a protected, halogenated phenylalanine derivative with phenylboronic acid.

Detailed Protocol: Synthesis of Fmoc-L-Biphenylalanine (Fmoc-Bip-OH)

This protocol outlines the synthesis of the Fmoc-protected Bip amino acid, ready for use in SPPS, starting from commercially available N-Fmoc-4-iodo-L-phenylalanine.

Materials:

-

N-Fmoc-4-iodo-L-phenylalanine

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-Fmoc-4-iodo-L-phenylalanine (1.0 eq) in a 3:1 mixture of Toluene/EtOH.

-

Add Reagents: Add phenylboronic acid (1.5 eq) and an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

-

Degas: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq) to the flask. The solution will typically turn dark.

-

Heating: Heat the reaction mixture to 80-90°C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with EtOAc and water.

-

Extraction: Separate the organic layer. Wash with 1 M HCl, water, and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes with 1% acetic acid) to yield pure Fmoc-L-Biphenylalanine.

Causality Behind Choices: The use of a palladium catalyst is essential for facilitating the transmetalation and reductive elimination steps of the Suzuki coupling cycle.[] Triphenylphosphine acts as a ligand to stabilize the palladium catalyst. The basic aqueous solution of sodium carbonate is crucial for activating the boronic acid for transmetalation. Degassing is a critical step to prevent oxidation and deactivation of the Pd(0) active catalyst.

Workflow Diagram: Synthesis of Fmoc-Bip-OH

Caption: Workflow for Suzuki coupling synthesis of Fmoc-Bip-OH.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support.[4][10] Incorporating bulky UAAs like Bip requires optimization of standard protocols.[4]

Detailed Protocol: Manual SPPS Incorporation of Fmoc-Bip-OH

This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin.

Materials:

-

Rink Amide resin pre-loaded with the first amino acid.

-

Fmoc-protected amino acids (including Fmoc-Bip-OH).

-

Dimethylformamide (DMF).

-

Dichloromethane (DCM).

-

20% Piperidine in DMF (v/v).

-

Coupling Reagent Solution: 0.5 M HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Procedure (Single Coupling Cycle for Bip):

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Bip-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.

-

Final Cleavage: Once the full peptide is synthesized, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours. Filter to separate the resin and precipitate the crude peptide in cold diethyl ether.

Causality Behind Choices: The sterically hindered nature of the biphenyl side chain can slow down the coupling reaction.[4] Therefore, a potent coupling reagent like HATU is used in combination with an extended coupling time (1-2 hours) to ensure the reaction goes to completion. The use of excess equivalents of amino acid and reagents drives the equilibrium towards the coupled product. The Kaiser test is a critical in-process control to validate the completeness of each coupling step before proceeding.

Workflow Diagram: SPPS Cycle for UAA Incorporation

Caption: A single cycle of Solid-Phase Peptide Synthesis (SPPS).

Biological Activities and Core Applications

The true value of biphenyl-containing UAAs lies in their ability to confer potent and novel biological activities.

Targeting Protein-Protein Interactions (PPIs)

PPIs are fundamental to most biological processes, and their dysregulation is a hallmark of many diseases, including cancer. However, the large, flat, and often featureless interfaces of PPIs make them notoriously difficult to target with traditional small molecules. Peptides containing biphenyl UAAs are exceptionally well-suited for this challenge.

Case Study: Biphenylalanine in the Design of p53-MDM2 Inhibitors

The interaction between the tumor suppressor protein p53 and its negative regulator, MDM2, is a critical anticancer target.[11][12] In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and allowing tumor cells to proliferate unchecked.[12] The p53-MDM2 interaction is mediated by a short alpha-helical domain of p53 that inserts into a hydrophobic cleft on MDM2.[13] Three key hydrophobic residues of p53—Phe19, Trp23, and Leu26—are essential for this binding.[13][14][15]

Researchers have successfully designed peptide-based inhibitors by replacing these key residues with UAAs to enhance binding affinity. Replacing Trp23 with L-biphenylalanine (Bip) has proven to be a particularly effective strategy. The biphenyl side chain is able to occupy the deep hydrophobic pocket on MDM2 normally occupied by tryptophan, forming more extensive and favorable hydrophobic contacts, thereby increasing the peptide's binding affinity and inhibitory potency.[2]

Table 1: Comparative Inhibitory Activity of p53-derived Peptides

| Peptide Sequence | Modification at Position 23 | IC50 (nM) vs. MDM2 | Fold Improvement |

| Native p53 (19-26) | Trp (Tryptophan) | 850 | 1x |

| Analog 1 | Bip (Biphenylalanine) | 75 | ~11x |

| Analog 2 | Tyr(Me) (O-Methyl-Tyrosine) | 420 | ~2x |

Note: Data is illustrative and compiled from principles described in the literature.[2]

Mechanism Diagram: Biphenylalanine Disrupting the p53-MDM2 Interface

Caption: Biphenylalanine enhances binding to the MDM2 hydrophobic pocket.

Enhancing Proteolytic Stability

A major hurdle for peptide drugs is their rapid degradation by proteases in the body.[5][6] The incorporation of bulky UAAs like biphenylalanine can act as a "hydrophobic shield," sterically hindering the approach of protease enzymes to the peptide backbone. This modification can dramatically increase the peptide's half-life in serum.[16]

Detailed Protocol: In Vitro Protease Stability Assay

Materials:

-

Peptide stocks (Native sequence and Bip-containing analog) at 1 mg/mL in assay buffer.

-

Protease solution (e.g., Chymotrypsin at 10 µg/mL in assay buffer).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Quenching Solution (e.g., 10% TFA in Acetonitrile).

-

HPLC system with a C18 column.

Procedure:

-

Incubation: In separate microcentrifuge tubes, mix 50 µL of the native peptide solution and 50 µL of the Bip-containing peptide solution with 50 µL of the chymotrypsin solution.

-

Time Points: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction tube.

-

Quenching: Immediately add the 10 µL aliquot to a tube containing 90 µL of quenching solution to stop the enzymatic reaction.

-

Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

-

Data Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample. Plot this percentage against time and fit the data to a one-phase decay model to determine the half-life (t₁/₂) of each peptide.

Self-Validation: The T=0 time point, where the sample is quenched immediately after adding the enzyme, serves as the 100% control. A control reaction containing only the peptide in buffer (no enzyme) should also be run to ensure the peptide is stable under the assay conditions alone.

Conclusion and Future Outlook

Unnatural amino acids featuring a biphenyl group are powerful tools for transforming standard peptides into potent, stable, and highly specific therapeutic candidates. Their ability to enhance binding affinity, particularly in challenging PPI targets, and to confer significant proteolytic resistance addresses two of the most significant liabilities of peptide-based drugs. The synthetic and incorporation methodologies are well-established, allowing for the rational design and construction of novel bioactive agents. Future research will likely focus on developing even more complex polyaryl UAA structures and exploring their integration into more diverse biological scaffolds to tackle an expanding range of disease targets.[9]

References

-

Singh, Y., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. Available from: [Link]

-

Macmillan Group, Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Available from: [Link]

-

National Institutes of Health. (2020). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available from: [Link]

-

RSC Publishing. (2016). Synthesis and protein incorporation of azido-modified unnatural amino acids. Available from: [Link]

-

National Institutes of Health. (2022). Reprogramming natural proteins using unnatural amino acids. PMC. Available from: [Link]

-

Taylor & Francis Online. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available from: [Link]

-

National Institutes of Health. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. Available from: [Link]

-

BioAscent. (2024). Highlights in synthesis - unnatural amino acids. Available from: [Link]

-

National Institutes of Health. (2012). Structure-Based Design of Inhibitors of Protein–Protein Interactions: Mimicking Peptide Binding Epitopes. PMC. Available from: [Link]

-

National Institutes of Health. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Available from: [Link]

-

National Institutes of Health. P53 Mdm2 Inhibitors. PMC. Available from: [Link]

-

ACS Publications. (2000). Synthesis of Unnatural Amino Acids via Suzuki Cross-Coupling of Enantiopure Vinyloxazolidine Derivatives. Organic Letters. Available from: [Link]

-

MDPI. (2023). Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction. Available from: [Link]

-

Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Available from: [Link]

-

PubMed. (2000). Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives. Available from: [Link]

-

PubMed. (1984). Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I. Available from: [Link]

-

ACS Publications. (2025). From Concepts to Inhibitors: A Blueprint for Targeting Protein–Protein Interactions. Chemical Reviews. Available from: [Link]

-

RSC Publishing. (2025). Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. Available from: [Link]

-

Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Available from: [Link]

-

National Institutes of Health. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions. PMC. Available from: [Link]

-

Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]

-

Wikipedia. Amino acid. Available from: [Link]

-

YouTube. (2020). MDM2-p53 antagonist (BI 907828): mechanism of action. Available from: [Link]

-

National Institutes of Health. A left handed solution to peptide inhibition of the p53-MDM2 interaction. PMC. Available from: [Link]

-

Reddit. (2022). What is solid-phase synthesis of peptides?. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (1982). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Available from: [Link]

Sources

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of unnatural amino acids via Suzuki cross-coupling of enantiopure vinyloxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Successive diastereoselective C(sp 3 )–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03486H [pubs.rsc.org]

- 10. reddit.com [reddit.com]

- 11. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues - PMC [pmc.ncbi.nlm.nih.gov]

potential research applications of DL-3-(4-Biphenyl)alanine hydrochloride

Technical Whitepaper: Advanced Applications of DL-3-(4-Biphenyl)alanine HCl in Peptidomimetic Drug Design

Executive Summary This technical guide explores the strategic integration of DL-3-(4-Biphenyl)alanine hydrochloride (Bip), a non-canonical amino acid, into therapeutic peptide scaffolds. Distinguished by its bulky, hydrophobic biphenyl side chain, Bip serves as a critical tool for medicinal chemists aiming to modulate lipophilicity, enhance proteolytic stability, and probe hydrophobic pockets within target receptors (e.g., GPCRs, proteases). While the pure L-enantiomer is standard for final drug candidates, the racemic DL-hydrochloride salt offers a cost-effective, versatile starting material for combinatorial libraries, structure-activity relationship (SAR) scanning, and crystallographic studies.

Chemical Architecture & Physicochemical Properties

The Biphenylalanine moiety is structurally analogous to Phenylalanine (Phe) but features a phenyl group substituted at the para-position of the aromatic ring. This extension fundamentally alters the physicochemical profile of the parent peptide.

| Property | Description | Impact on Drug Design |

| Steric Bulk | Significantly larger than Phe or Trp. | Occludes access to the peptide backbone, preventing proteolytic degradation. |

| Lipophilicity | High LogP contribution. | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| Electronic Nature | Extended | Facilitates strong |

| Salt Form | Hydrochloride (HCl).[1] | Provides water solubility for initial handling, unlike the free zwitterion which can be sparingly soluble. |

The "Biphenyl Effect" in Molecular Recognition

The biphenyl group acts as a "hydrophobic anchor." In dynamic receptor environments, the rotational freedom between the two phenyl rings allows the side chain to adopt a twisted conformation, maximizing Van der Waals contacts within deep hydrophobic clefts—a mechanism often cited in the high affinity of Bip-containing GLP-1 agonists and HCV protease inhibitors.

Strategic Integration in Peptide Therapeutics

Enhancing Proteolytic Stability

The incorporation of Bip creates a "steric shield" around adjacent amide bonds. Proteases such as chymotrypsin and neprilysin, which typically cleave after aromatic residues, are often impeded by the supramolecular bulk of the biphenyl group.

-

Application: Replacing Phe or Trp with Bip in metabolic instability "hotspots" of peptide hormones.

Modulating Receptor Selectivity (GPCRs)

Bip is extensively used to probe the "address" regions of G-Protein Coupled Receptors (GPCRs).

-

Case Study (Urotensin-II): Substitution of Phenylalanine with Bip in Urotensin-II analogues has been shown to maintain high potency while significantly increasing plasma stability.

-

Case Study (GLP-1): In Glucagon-Like Peptide-1 analogues, Bip incorporation at the N-terminus enhances binding affinity to the GLP-1 receptor by engaging the extracellular domain's hydrophobic loops.

Antimicrobial Peptides (AMPs)

The high hydrophobicity of Bip is exploited to disrupt bacterial membranes.

-

Mechanism: When incorporated into amphipathic helices, Bip residues anchor the peptide into the lipid bilayer, lowering the critical concentration required for pore formation (MIC reduction).

Experimental Framework: Protocols

Caution: The starting material is This compound . Direct use in automated Solid Phase Peptide Synthesis (SPPS) is not possible without modification because:

-

It lacks N-terminal protection (Fmoc/Boc).

-

It is a racemic salt (DL), requiring decision-making on resolution or library usage.

Protocol A: Fmoc-Protection of DL-Bip-HCl for SPPS

Objective: Convert the raw HCl salt into Fmoc-DL-Bip-OH suitable for automated synthesizers.

Reagents:

-

DL-3-(4-Biphenyl)alanine HCl (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Carbonate (

) (2.5 eq) -

Dioxane/Water (1:1 v/v)

-

1N HCl (for acidification)

Step-by-Step Methodology:

-

Dissolution: Dissolve DL-Bip-HCl in water/dioxane (1:1). Add

slowly to neutralize the HCl salt and basify the solution to pH ~9.0. Note: The solution may remain slightly turbid due to the hydrophobic nature of the biphenyl group. -

Reaction: Add Fmoc-OSu (dissolved in minimal dioxane) dropwise to the reaction mixture at 0°C.

-

Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC (Chloroform/Methanol 9:1) or HPLC.[1][2]

-

Work-up: Evaporate dioxane under reduced pressure. Dilute the remaining aqueous phase with water and extract twice with diethyl ether (to remove unreacted Fmoc-OSu).

-

Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH 2.0 using 1N HCl. The Fmoc-DL-Bip-OH will precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum desiccator over

. -

Validation: Verify via ESI-MS (Expected Mass: MW of Bip + 222.2 Da).

Protocol B: SPPS Coupling of Hydrophobic Bip Residues

Challenge: Bip residues are prone to

Optimized Coupling Cycle:

-

Resin: Use low-loading resins (0.2–0.4 mmol/g) such as ChemMatrix or Tentagel to reduce inter-chain aggregation.

-

Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to maximize activation kinetics.

-

Solvent System: Use DMF/NMP (1:1) or add 1% Triton X-100 to disrupt hydrophobic clusters.

-

Double Coupling: Perform two coupling cycles (2 x 45 min) for the Bip residue and the subsequent amino acid.

Visualization & Logic

Figure 1: The Hydrophobic Anchor Mechanism

This diagram illustrates how the Biphenylalanine residue locks into a hydrophobic receptor pocket, contrasting with the weaker interaction of standard Phenylalanine.

Caption: Comparative mechanism of Phenylalanine vs. Biphenylalanine interactions within a receptor binding site.

Figure 2: Workflow for DL-Bip-HCl Utilization

This flowchart guides the researcher from the raw hydrochloride salt to final application, including the decision branch for racemic vs. chiral usage.

Caption: Decision matrix and processing workflow for incorporating DL-3-(4-Biphenyl)alanine HCl into research.

References

-

Automated Solid-Phase Peptide Synthesis. Beilstein Journal of Organic Chemistry. (2014). Methodologies for coupling difficult hydrophobic residues. 7[6][8]

-

Applications of 2-Phenyl-L-phenylalanine in Drug Discovery. BenchChem Application Notes. (2025).[3][4] Detailed protocols for biphenylalanine derivatives. 9[6][8]

-

Chemical Probes to Investigate Central Nervous System Disorders. NIH / PMC. (2024).[8][10] Use of biphenylalanine in serine racemase inhibitors. 11[6][8]

-

Biphenylalanine Structure and Properties. PubChem. (2025).[3][4] Chemical data and identifiers for Biphenylalanine. 12[6][8]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. renyi.hu [renyi.hu]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 8. Chemoproteomics validates selective targeting of Plasmodium M1 alanyl aminopeptidase as an antimalarial strategy | eLife [elifesciences.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biphenylalanine | C15H15NO2 | CID 2761815 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for DL-3-(4-Biphenyl)alanine hydrochloride (NMR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of DL-3-(4-Biphenyl)alanine Hydrochloride

Introduction

This compound is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. As a derivative of phenylalanine, its incorporation into peptides and other molecular scaffolds can introduce unique structural and functional properties, such as enhanced proteolytic stability, altered receptor binding affinity, and the ability to serve as a fluorescent probe.[1][2] Accurate and comprehensive structural verification is a non-negotiable cornerstone of the drug development process. This guide, written from the perspective of a Senior Application Scientist, provides a detailed technical framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will not only present the expected data but also delve into the causality behind the experimental choices, ensuring a robust and self-validating analytical approach.

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will dictate its spectral signature:

-